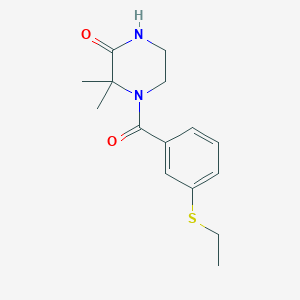

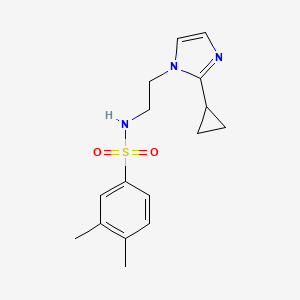

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

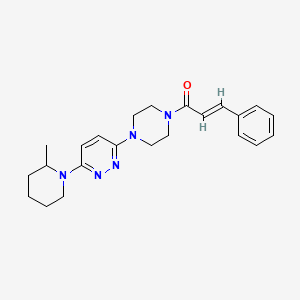

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide, commonly known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a key role in the regulation of blood pressure and renal function.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide may be involved in complex organic synthesis processes or serve as a precursor in the synthesis of various compounds. For example, the aza-Payne rearrangement of N-activated 2-aziridinemethanols, leading to the formation of epoxy sulfonamides and functionalized 1,2-amino alcohols, demonstrates the utility of sulfonamide derivatives in synthetic organic chemistry (Ibuka, 1998). Similarly, ethyl glyoxylate N-tosylhydrazone has been identified as an excellent sulfonyl anion surrogate in base-catalyzed conjugate addition reactions for the synthesis of functionalized sulfones, highlighting the role of sulfonamide derivatives in facilitating sulfa-Michael reactions (Fernández et al., 2014).

Material Science and Polymer Research

In material science, the incorporation of sulfonamide derivatives into polymers can lead to the development of novel materials with unique properties. For instance, the synthesis of well-defined thioether-functional poly(ethylene glycol) through copolymerization with methyl-thioether moieties, such as 2-(methylthio)ethyl glycidyl ether, showcases the potential of sulfonamide derivatives in creating oxidation-responsive and "clickable" polymers for medical and technological applications (Herzberger et al., 2016).

Environmental Studies and Biodegradation

Sulfonamide derivatives also play a role in environmental studies, particularly in the biotransformation and degradation of persistent organic pollutants. Research on the uptake, translocation, and metabolism of N-ethyl perfluorooctanesulfonamide (N-EtFOSA) in plants suggests that sulfonamide derivatives can undergo in vivo metabolism, leading to the formation of various perfluoroalkane sulfonates, including shorter-chain derivatives (Zhao et al., 2018). This indicates the environmental relevance of sulfonamide derivatives in understanding the fate and transformation of chemicals in biological systems.

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-12-4-6-13(7-5-12)14(20-9-8-17)11-16-22(18,19)15-3-2-10-21-15/h2-7,10,14,16-17H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPSDQRPZQAANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(furan-2-ylmethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2846381.png)

![7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2846386.png)

![4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2846387.png)

![2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2846389.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2846390.png)

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2846392.png)